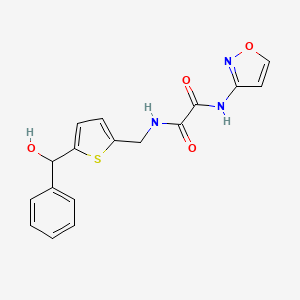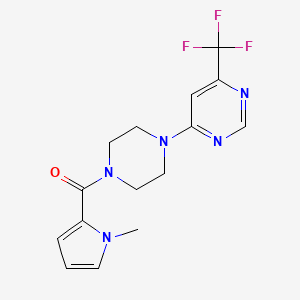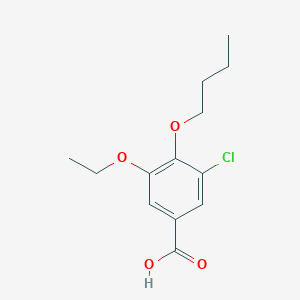![molecular formula C21H20ClFN6 B2470443 7-Chloro-5-(4-ethylpiperazin-1-yl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline CAS No. 931743-27-0](/img/structure/B2470443.png)
7-Chloro-5-(4-ethylpiperazin-1-yl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-5-(4-ethylpiperazin-1-yl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline is a useful research compound. Its molecular formula is C21H20ClFN6 and its molecular weight is 410.88. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-5-(4-ethylpiperazin-1-yl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-5-(4-ethylpiperazin-1-yl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Binding Activity
Research into tricyclic heterocycles related to quinazolinone structures has shown significant binding affinity to benzodiazepine receptors. The study by Francis et al. (1991) focused on the synthesis of novel triazoloquinazolinone derivatives, achieving compounds with potent benzodiazepine antagonistic properties in rat models. The leading compound in this series exhibited comparable activity to known benzodiazepine receptor antagonists, indicating the potential therapeutic applications of these structures in modulating benzodiazepine receptor activity (Francis et al., 1991).
Anticancer Activity
A series of 1,2,4-triazoloquinoline derivatives were synthesized and assessed for their anticancer activity by Reddy et al. (2015). These compounds were evaluated against human neuroblastoma and colon carcinoma cell lines, with some derivatives demonstrating significant cytotoxicity. This study highlights the potential of triazoloquinoline derivatives in anticancer drug development (Reddy et al., 2015).
Antitumor and Antimicrobial Activities
Kassab et al. (2016) synthesized novel dimethoxyquinazoline derivatives and evaluated their antitumor and antimicrobial activities. The synthesized compounds exhibited activity against a variety of human tumor cell lines and showed antimicrobial effects against both Gram-positive and Gram-negative bacteria. This suggests that quinazoline derivatives can be promising candidates for the development of new antitumor and antimicrobial agents (Kassab et al., 2016).
DNA Interaction and Cytotoxicity
Ovádeková et al. (2005) explored the cytotoxic and antiproliferative activities of a novel quinazoline derivative on the HeLa human tumor cell line. The study found significant cytotoxic effects and potential DNA interaction, suggesting the compound's application in cancer treatment due to its ability to induce necrosis in tumor cells (Ovádeková et al., 2005).
Enol Type Acyl Cyanides Synthesis
Kurasawa et al. (1993) demonstrated a synthesis method for enol-type acyl cyanides involving 1,3-dipolar cycloaddition reactions and cyano group migration. This method could offer a new pathway for synthesizing quinazoline derivatives with potential biological applications (Kurasawa et al., 1993).
Propriétés
IUPAC Name |
7-chloro-5-(4-ethylpiperazin-1-yl)-3-(3-fluorophenyl)triazolo[1,5-a]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN6/c1-2-27-8-10-28(11-9-27)20-17-13-15(22)6-7-18(17)29-21(24-20)19(25-26-29)14-4-3-5-16(23)12-14/h3-7,12-13H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULLZKWPNDUWHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-5-(4-ethylpiperazin-1-yl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2470361.png)
![2-Chloro-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propan-1-one](/img/structure/B2470362.png)
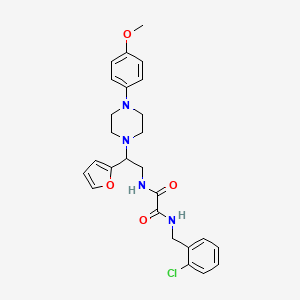
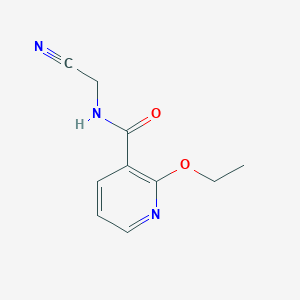
![6-[1-(2-fluorobenzoyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2470370.png)
![1'-(Furan-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2470371.png)
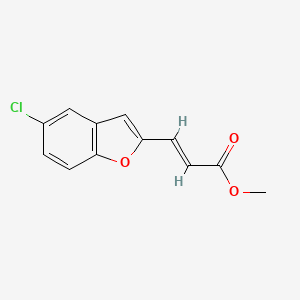
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2470374.png)
![2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2470377.png)
![N-(4-chlorophenyl)-5-ethyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2470378.png)
